4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride
Description
Its structure features a piperidin-4-ylmethoxy substituent at the para position of the benzoyl ring, which is further conjugated to the morpholine ring. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .
Properties
IUPAC Name |
morpholin-4-yl-[4-(piperidin-4-ylmethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-17(19-9-11-21-12-10-19)15-1-3-16(4-2-15)22-13-14-5-7-18-8-6-14/h1-4,14,18H,5-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAMNOWKCDZFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C16H25ClN2O2
- CAS Number : 22556415
This structure features a morpholine ring, a piperidine moiety, and a benzoyl group, which are instrumental in its biological activity.
The biological activity of 4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride is primarily attributed to its interaction with various molecular targets. The piperidine and morpholine rings are known to influence binding affinity and selectivity towards specific receptors or enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.
Biological Activity Data
Recent studies have evaluated the compound's biological activities through various assays. The following table summarizes key findings:
| Activity Type | Target/Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Trypanothione Reductase | 3.3 | |
| Receptor Binding | Serotonin Transporter (SERT) | 0.91 | |
| Antitumor Activity | HCT116 Colon Cancer Cells | 0.64 |
Case Studies
Several studies have highlighted the compound's efficacy in particular applications:
- Inhibition of Trypanothione Reductase : A study demonstrated that 4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride effectively inhibits trypanothione reductase, a key enzyme in the survival of Trypanosoma brucei, the causative agent of sleeping sickness. This inhibition suggests potential as an antitrypanosomal agent .
- Antitumor Properties : In vitro assays showed that the compound exhibits significant antiproliferative effects against HCT116 colon cancer cells, indicating its potential as an anticancer therapeutic .
- Neurotransmitter Modulation : The compound has been investigated for its effects on serotonin transporters, showing promising results in modulating serotonin levels, which could have implications for treating mood disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride. Modifications to the piperidine and morpholine moieties can significantly impact potency and selectivity:
- Piperidine Variants : Substituting different groups on the piperidine ring has been shown to enhance or reduce activity against specific targets.
- Morpholine Modifications : Alterations in the morpholine structure may influence solubility and bioavailability.
Scientific Research Applications
Chemistry
- Organic Synthesis : Serves as a reagent and building block for synthesizing more complex molecules.
- Chemical Reactions : Undergoes various reactions such as oxidation, reduction, substitution, and hydrolysis, making it versatile in synthetic chemistry.
Biology
- Biological Interaction Studies : Investigated for interactions with cellular receptors, which may influence various biological pathways.
- Mechanism of Action : The compound's action involves modulation of specific molecular targets, potentially altering receptor activity or enzyme functions.
Medicine
- Therapeutic Potential : Explored for potential treatments in various medical conditions, particularly neurological disorders due to its effects on neurotransmitter systems.
- Case Studies :
- Neuropharmacological Effects : Initial studies indicate efficacy in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Industry
- Material Development : Utilized in creating new materials and optimizing chemical processes.
Case Studies
-
Lysine-Specific Demethylase 1 (LSD1) :
- The compound has shown promise in inhibiting LSD1, an enzyme involved in epigenetic regulation, which is crucial for cancer progression.
-
Neuropharmacological Investigations :
- Preliminary studies suggest that this compound may have potential applications in treating neurological disorders by modulating neurotransmitter systems.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with piperidine- and morpholine-containing derivatives. Key analogues include:
Preparation Methods
Step-by-step process:
- Starting materials: 1-benzyl-4-piperidone and morpholine are reacted in a suitable solvent such as toluene at elevated temperatures (~110°C) to form an intermediate benzyl-piperidine derivative.
- Hydrogenation: The benzyl-protected intermediate undergoes catalytic hydrogenation using Raney nickel under hydrogen pressure (~10 kg/cm²) at around 50°C for approximately 36 hours to remove the benzyl group, yielding a piperidine derivative.
- Hydrochloride formation: The free base is then treated with concentrated hydrochloric acid to precipitate the hydrochloride salt, yielding the intermediate compound with high purity (~88%).
Key Data:
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Benzyl deprotection | Raney nickel, H₂ | 50°C, 36 hours | 88.1% | High purity intermediate |
Notes:
- The process emphasizes catalytic hydrogenation for benzyl removal, which is crucial for subsequent functionalization.
- The use of hydrochloric acid ensures conversion to the hydrochloride salt, facilitating further reactions.
Formation of the Benzoyl Group via Acylation
The core benzoyl moiety, bearing the 4-(piperidin-4-ylmethoxy) substituent, can be introduced through acylation of the morpholine derivative.
Methodology:
- The intermediate amine, obtained from hydrogenation, reacts with a benzoyl chloride derivative, specifically 4-(chlorocarbonyl)benzoyl chloride, in the presence of a base such as potassium carbonate or triethylamine.
- The reaction occurs in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures (~0°C to room temperature) to prevent side reactions.
- The resulting product is purified via recrystallization or chromatography.
Data Table:
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Benzoylation | 4-(chlorocarbonyl)benzoyl chloride | 0°C to RT, inert atmosphere | ~75-85% | Formation of benzoyl intermediate |
Introduction of the Piperidin-4-ylmethoxy Group
The key functionalization involves attaching the piperidin-4-ylmethoxy group to the benzoyl core.
Procedure:
- The benzoyl intermediate reacts with 4-(hydroxymethyl)piperidine in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- The reaction is performed in a dry solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
- The formation of the ether linkage occurs via nucleophilic substitution, facilitated by the activation of the hydroxyl group.
Data Table:
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Ether formation | 4-(hydroxymethyl)piperidine | DCC, DMF, RT | 70-80% | Efficient coupling |
Final Conversion to Hydrochloride Salt
The last step involves converting the free base to its hydrochloride salt for stability and bioavailability.
Procedure:
- The crude product is dissolved in anhydrous ethanol or methanol.
- Concentrated hydrochloric acid (36%) is added dropwise under stirring at around 20°C.
- The mixture is cooled, and the precipitated hydrochloride salt is filtered, washed, and dried under vacuum.
Yield and Purity:
- Typically, yields are around 85-90%, with high purity suitable for pharmaceutical applications.
Summary of the Overall Process
Research Findings and Data Analysis
- Efficiency: The hydrogenation step is critical for removing protecting groups and is optimized at moderate temperatures with catalytic hydrogenation, yielding high purity intermediates.
- Selectivity: The acylation and ether formation steps are highly selective under controlled conditions, minimizing by-products.
- Scalability: The procedures described are scalable, with yields exceeding 85%, making them suitable for industrial synthesis.
Notes and Considerations
- The choice of solvents and catalysts significantly impacts the purity and yield.
- Proper control of reaction temperatures and pH is essential to prevent side reactions.
- The purification steps, including recrystallization and chromatography, are vital for obtaining pharmaceutical-grade compounds.
Q & A
Basic: How can researchers optimize the synthesis yield of 4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride?
Methodological Answer:
- Reagent Selection : Use high-purity starting materials, such as piperidine derivatives and benzoyl chloride analogs, to minimize side reactions. Evidence from similar compounds suggests that alkaline conditions (e.g., triethylamine) facilitate nucleophilic substitution reactions .
- Temperature Control : Maintain reaction temperatures between 0–5°C during exothermic steps (e.g., acylation) to prevent decomposition.
- Purification : Employ orthogonal techniques (e.g., recrystallization followed by column chromatography) to isolate the target compound. For example, chromatography with polar solvents (e.g., methanol/dichloromethane) improves separation efficiency .
- Yield Tracking : Use LC-MS or HPLC to monitor intermediate purity and adjust stoichiometric ratios iteratively.
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Determine absolute stereochemistry if chiral centers are present. Requires high-purity crystals grown via slow vapor diffusion (e.g., ethanol/water mixtures) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and detect impurities using high-resolution instruments (HRMS).
Basic: What safety protocols should be prioritized during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential respiratory irritation .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.
- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain a spill kit with inert absorbents (e.g., vermiculite) .
Advanced: How can computational methods enhance reaction design for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations :
- Use density functional theory (DFT) to model transition states and predict regioselectivity in benzoylation or piperidine functionalization.
- Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics .
- Machine Learning (ML) : Train models on existing reaction databases to optimize conditions (e.g., catalyst loading, solvent ratios). For example, ICReDD’s feedback loop integrates experimental data with computational predictions to refine synthetic pathways .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Experimental Design :
- Use Design of Experiments (DoE) to statistically isolate variables (e.g., pH, temperature) affecting bioactivity. Fractional factorial designs reduce the number of trials while capturing interactions .
- Validate assays with positive/negative controls (e.g., known receptor agonists/antagonists).
- Data Normalization : Account for batch-to-batch variability in compound purity using HPLC-adjusted activity metrics.
- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding factors (e.g., solvent choice in cell-based assays) .
Advanced: What advanced separation technologies improve purification scalability?
Methodological Answer:
- Membrane Separation :
- Use nanofiltration membranes (MWCO: 200–300 Da) to separate the target compound from low-MW byproducts. Adjust transmembrane pressure to optimize flux .
- Continuous Chromatography : Implement simulated moving bed (SMB) systems for high-throughput purification. Parameters to optimize include column length and eluent gradient .
- Crystallization Engineering : Screen solvents using high-throughput platforms (e.g., Crystal16) to identify conditions favoring monodisperse crystal formation, which enhances filtration efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
